LY303511 (2-Piperazinyl-8-phenyl-4H-1-benzopyran-4-one) is a synthetic compound initially developed as a negative control for LY294002, a well-known inhibitor of phosphatidylinositol 3-kinase (PI3K) [, ]. While structurally similar to LY294002, LY303511 lacks the ability to inhibit PI3K at comparable concentrations [, ]. Despite its initial design as a negative control, LY303511 has exhibited a range of biological activities in various in vitro and in vivo studies, making it a subject of ongoing scientific research. Notably, LY303511 has been shown to influence cell proliferation, apoptosis, and signaling pathways, often independently of PI3K inhibition [, , , , , , ]. Its ability to modulate these cellular processes highlights its potential as a research tool for understanding complex biological mechanisms and exploring novel therapeutic targets.
LY 303511 is classified as an inactive analogue of LY 294002, specifically designed to lack the phosphoinositide 3-kinase inhibitory activity. It is often used in research as a negative control to study the effects of PI3K inhibition without the confounding effects of actual PI3K activity modulation. The compound is identified by its Chemical Abstracts Service number, CAS 154447-38-8, and is available from various chemical suppliers for research purposes .
The synthesis of LY 303511 typically involves modifications to the core structure of LY 294002. While specific synthetic pathways may vary, a common approach includes:
The exact parameters such as temperature, reaction time, and solvent systems are optimized based on preliminary studies to maximize yield and purity.
The molecular structure of LY 303511 can be described by its chemical formula and structural features:
The three-dimensional conformation can be analyzed using computational modeling, which helps predict interactions with biological macromolecules .
LY 303511 participates in several chemical reactions relevant to its biological activity:
These interactions are vital for understanding how LY 303511 can sensitize cancer cells to apoptosis-inducing treatments.
The mechanism of action of LY 303511 involves several key processes:
This multifaceted mechanism underscores LY 303511's potential as a therapeutic agent in combination therapies aimed at overcoming resistance in cancer treatment.
The physical and chemical properties of LY 303511 are essential for its application in biological studies:
These properties influence how LY 303511 is handled in laboratory settings and its formulation for experimental use.
LY 303511 has several scientific applications, particularly in cancer research:
LY 303511 was initially synthesized as a structural analogue of the phosphatidylinositol 3-kinase (PI3K) inhibitor LY 294002, differing by a single atom substitution (-O- for -NH-) in the morpholine ring [5] [10]. Designed as a negative control to validate PI3K-specific effects, early studies confirmed its inability to inhibit PI3K even at concentrations ≥100 µM [2] [10]. Unexpectedly, independent pharmacological activities emerged:
Table 1: Key Mechanisms of LY 303511 vs. LY 294002
Parameter | LY 303511 | LY 294002 |
---|---|---|
PI3K Inhibition | Inactive (≥100 µM) [10] | Potent inhibitor (IC₅₀ ~1.4 µM) [2] |
ROS Induction | Strong H₂O₂ production [2] | Weak or absent [2] |
Anticancer Targets | Mitochondrial permeabilization, DR5 activation [6] | PI3K/Akt pathway blockade [2] |
These findings repositioned LY 303511 as a standalone agent with ROS-mediated and mitochondrial-targeted mechanisms [1] [6].
LY 303511’s activity was further explained by its unexpected inhibition of Bromo and Extra-Terminal (BET) bromodomains—epigenetic "readers" of acetylated lysine residues in chromatin:
Table 2: LY 303511's Bromodomain Inhibition Profile
BET Protein | IC₅₀ (µM) | Cellular Consequence |
---|---|---|
BRD2 | 7.4 [7] | Cell-cycle dysregulation [10] |
BRD3 | 11.5 [7] | GATA1-mediated transcription blockade [3] |
BRD4 | 9.05 [7] | Suppression of oncogene expression (e.g., MYC) [10] |
This off-target activity underscores LY 303511’s role as a multi-target agent, influencing epigenetic regulation and death receptor signaling [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7